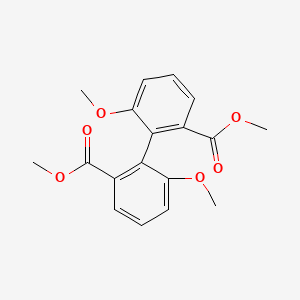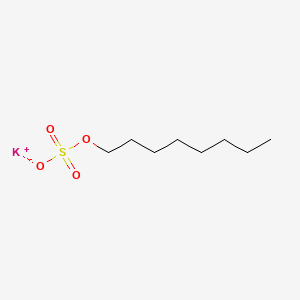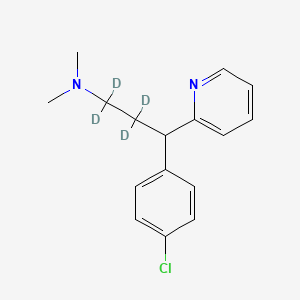
Diazanium;2-dodecoxysulfonylbutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazanium;2-dodecoxysulfonylbutanedioate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of diazonium groups and a dodecoxysulfonylbutanedioate moiety, which contribute to its reactivity and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diazanium;2-dodecoxysulfonylbutanedioate typically involves the diazotization of an aromatic amine followed by the introduction of the dodecoxysulfonylbutanedioate group. The reaction conditions often require a strong acid, such as hydrochloric acid, and a nitrite source, such as sodium nitrite, to form the diazonium salt. The subsequent reaction with the dodecoxysulfonylbutanedioate group can be facilitated by various coupling agents and catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability and reproducibility of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Diazanium;2-dodecoxysulfonylbutanedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the diazonium group into an amine or other functional groups.
Substitution: The diazonium group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, cyanides, hydroxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted aromatic compounds .
Applications De Recherche Scientifique
Diazanium;2-dodecoxysulfonylbutanedioate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a linker for targeted therapies.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Diazanium;2-dodecoxysulfonylbutanedioate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with molecular targets, such as nucleophiles, to form covalent bonds and modify the properties of the target molecules. The pathways involved in these reactions are influenced by the specific functional groups present in the compound and the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Diazanium;2-dodecoxysulfonylbutanedioate include other diazonium salts and sulfonylbutanedioate derivatives. Examples include:
Aryl diazonium salts:
Sulfonylbutanedioate derivatives: Utilized in the synthesis of specialty chemicals and materials.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of diazonium and dodecoxysulfonylbutanedioate groups, which confer distinct reactivity and versatility. This makes it particularly valuable in applications requiring specific chemical modifications and functionalizations .
Propriétés
Formule moléculaire |
C16H36N2O7S |
|---|---|
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
diazanium;2-dodecoxysulfonylbutanedioate |
InChI |
InChI=1S/C16H30O7S.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-23-24(21,22)14(16(19)20)13-15(17)18;;/h14H,2-13H2,1H3,(H,17,18)(H,19,20);2*1H3 |
Clé InChI |
SARYDYBBHOGYLS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOS(=O)(=O)C(CC(=O)[O-])C(=O)[O-].[NH4+].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![beta-Alanine, N-[4-(2,2-dicyanoethenyl)-3-methylphenyl]-N-(2-phenylethyl)-, methyl ester](/img/structure/B13824376.png)





![(5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-3-methyl-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B13824406.png)

![(1S,2S,3S,6R,7S,8R)-1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4,5-diol](/img/structure/B13824414.png)


![1-(3-Methoxypropyl)-3-phenyl-1-[1-(pyridin-2-yl)ethyl]urea](/img/structure/B13824432.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B13824434.png)
![4-Benzyl-2-[3-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13824437.png)
